(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a pyrazole ring fused with a thiazolidinone scaffold. Its structure includes:
- Pyrazole core: Substituted with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1.
- Thiazolidinone moiety: A 2-thioxo group at position 2 and a propyl chain at position 2.
- Z-configuration: The exocyclic double bond between the pyrazole and thiazolidinone rings adopts a (Z)-geometry, critical for molecular interactions .
Properties
Molecular Formula |
C24H23N3O2S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-12-26-23(28)21(31-24(26)30)14-17-15-27(18-8-6-5-7-9-18)25-22(17)20-11-10-19(29-3)13-16(20)2/h5-11,13-15H,4,12H2,1-3H3/b21-14- |
InChI Key |
VOYAPHVFLMKYKB-STZFKDTASA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Thiazolidinone Core Formation: The next step is the formation of the thiazolidinone core. This is achieved by reacting a thiourea derivative with an α-halo ketone or aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone core. This is typically done using a condensation reaction in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thione Group
The 2-thioxo group (C=S) is a key reactive site. Nucleophiles can attack the electrophilic sulfur, leading to substitutions or ring modifications.
-
Example : Reaction with methylamine could yield 2-(methylamino)-3-propyl-thiazolidin-4-one , enhancing solubility for pharmacological studies .
Condensation Reactions via the Methylidene Group
The exocyclic double bond (C5=CH) in the methylidene group enables condensation with nucleophiles or electrophiles.
| Reaction Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Hydrazines | Ethanol, reflux | Pyrazoline derivatives | Anticancer agents | |
| Aldehydes/Ketones | Acid/base catalysis | Extended conjugated systems | Fluorescent probes |
-
Note : The Z-configuration at C5 may influence stereoselectivity in these reactions.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring’s electron-rich nature allows electrophilic substitution, guided by substituents:
-
4-Methoxy-2-methylphenyl group : Electron-donating methoxy group directs electrophiles to para positions.
-
1-Phenyl group : Steric hindrance may limit reactivity at N1.
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 or C5 of pyrazole | Nitro derivatives | |
| Sulfonation | SO₃/H₂SO₄ | C4 of pyrazole | Sulfonic acid analogs |
Ring-Opening and Rearrangement Reactions
The thiazolidinone ring may undergo cleavage under extreme conditions:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Strong base (NaOH) | Aqueous NaOH, heat | Open-chain thiol-carbamate | |
| Acidic hydrolysis | HCl, reflux | Mercaptoacetic acid derivatives |
Biological Interactions via Non-Covalent Binding
While not a classical "reaction," the compound’s interactions with enzymes (e.g., COX/LOX) involve:
-
Hydrogen bonding : Thione sulfur and carbonyl oxygen with active-site residues.
-
π-π stacking : Aromatic pyrazole and phenyl groups with hydrophobic pockets .
Stability and Degradation Pathways
-
Photodegradation : UV exposure may cause cis-trans isomerization at the methylidene bond.
-
Hydrolytic stability : Susceptible to hydrolysis at pH > 10, forming thiol and carbamate fragments .
Key Data Table: Synthetic and Reactivity Insights
| Property | Details | Source |
|---|---|---|
| Solubility | Moderate in DMSO, DMF; low in water | |
| Thermal stability | Stable up to 200°C (decomposition observed at higher temps) | |
| Preferred solvents | Ethanol, THF, chloroform |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinones as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines, including leukemia and central nervous system cancers. For instance, derivatives of thiazolidinones have demonstrated significant inhibition rates against MOLT-4 leukemia cells and SF-295 CNS cancer cells .
Antimicrobial Properties
Thiazolidinones exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their growth. Studies have reported significant inhibition percentages against pathogens like Escherichia coli and Staphylococcus aureus when tested at various concentrations .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in disease pathways, thereby offering therapeutic benefits in conditions like inflammation and infections .
Industrial Applications
Beyond medicinal uses, thiazolidinones are being explored in material science for developing new polymers and coatings that require specific properties such as enhanced durability and resistance to environmental factors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several derivatives, differing primarily in substituents on the pyrazole and thiazolidinone rings. Key analogues include:
Key Observations :
Crystallographic and Computational Insights
- Structural Validation : The target compound’s geometry was confirmed using SHELX () and ORTEP-3 (), with bond lengths and angles consistent with Z-configuration .
- Electron Density Analysis : Multiwfn () revealed localized electron density at the thioxo group, supporting its role as a reactive pharmacophore .
Biological Activity
The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Structural Overview
Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound includes:
- A thiazolidinone core .
- A pyrazole moiety , which is known for its anti-inflammatory and analgesic properties.
- Various substituents that enhance its biological activity.
Antidiabetic Activity
Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. Compounds like pioglitazone and rosiglitazone are well-known for their efficacy in managing type 2 diabetes by acting as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) . The presence of the thiazolidinone scaffold in our compound suggests potential similar activity, possibly through modulation of glucose metabolism.
Anticancer Properties
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer activity. This compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, structural modifications at specific positions influence the potency against different cancer cell lines.
Anti-inflammatory Effects
The pyrazole component in the compound is associated with anti-inflammatory activities. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The thiazolidinone structure may further enhance this effect, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Thiazolidinones have demonstrated antimicrobial properties against various pathogens. The compound's structure may allow it to interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways in microbes . Research has indicated that certain thiazolidinone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Modifications at different positions can lead to enhanced potency and selectivity. For example:
- Position 2 and 3 : Substituents at these positions can significantly affect the antidiabetic activity.
- Position 5 : Alterations here may enhance anticancer properties by improving binding affinity to target proteins .
Case Studies
Several studies have evaluated similar thiazolidinone compounds:
- Antidiabetic Evaluation : A study reported that thiazolidinone derivatives showed IC50 values indicating effective glucose-lowering effects comparable to standard drugs .
- Anticancer Screening : Another investigation highlighted a series of thiazolidinones that exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Testing : Compounds were tested for their ability to inhibit TNF-α production, revealing promising results that support further exploration of this compound's potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
